

# ML206: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: ML206

Cat. No.: B3039202

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## COMPOUND IDENTIFICATION

Compound Name	ML206
CAS Number	958842-64-3
Molecular Formula	C <sub>19</sub> H <sub>16</sub> F <sub>2</sub> N <sub>4</sub> O
Molecular Weight	354.35 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	(+)-ML206, (R)-ML206
Chemical Name	N-[(4R)-1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pyridinecarboxamide
Solubility	Soluble in DMSO <a href="#">[2]</a>

## Introduction

**ML206** is a potent and selective small molecule activator of the transient receptor potential canonical (TRPC) 4 and TRPC5 ion channels. These channels are non-selective cation channels that play crucial roles in a variety of physiological processes, including calcium signaling, smooth muscle contraction, and neuronal function. As a selective activator, **ML206** serves as a valuable chemical probe for elucidating the physiological and pathological roles of TRPC4 and TRPC5 channels, and as a potential starting point for the development of novel therapeutics targeting these channels. This guide provides an in-depth overview of the technical data and experimental protocols related to the research of **ML206**.

## Quantitative Data

The following table summarizes the known quantitative data for **ML206**'s biological activity.

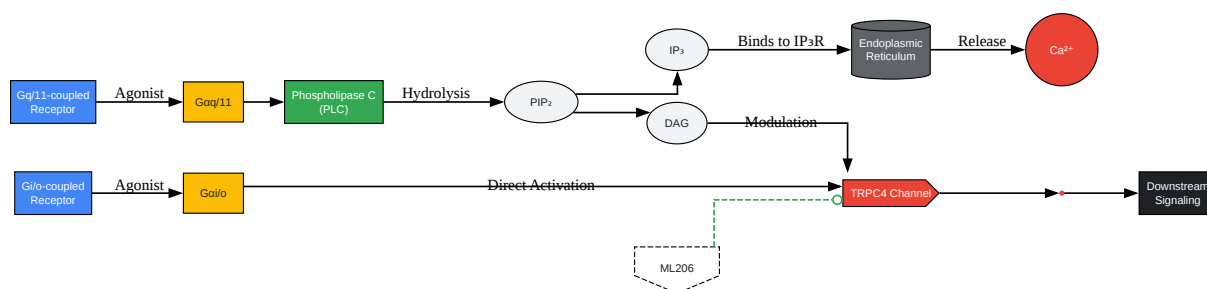
Target	Assay Type	Cell Line	Parameter	Value	Reference
TRPC4	Cell-based fluorescence (calcium influx)	HEK293	EC <sub>50</sub>	1.1 $\mu$ M	PubChem BioAssay AID: 2232
TRPC5	Not Publicly Available	-	EC <sub>50</sub>	-	-

## Mechanism of Action

**ML206** functions as a positive allosteric modulator of TRPC4 and TRPC5 channels. It directly binds to the channel, leading to an increase in the influx of cations, primarily Ca<sup>2+</sup>, down their electrochemical gradient. This influx of calcium can then trigger a variety of downstream cellular signaling events.

## Signaling Pathway

The activation of TRPC4 and TRPC5 channels is intricately linked to G-protein coupled receptor (GPCR) signaling pathways. Specifically, the activation of both Gq/11 and Gi/o pathways is often required for robust channel opening. The diagram below illustrates the signaling cascade leading to TRPC4 activation.

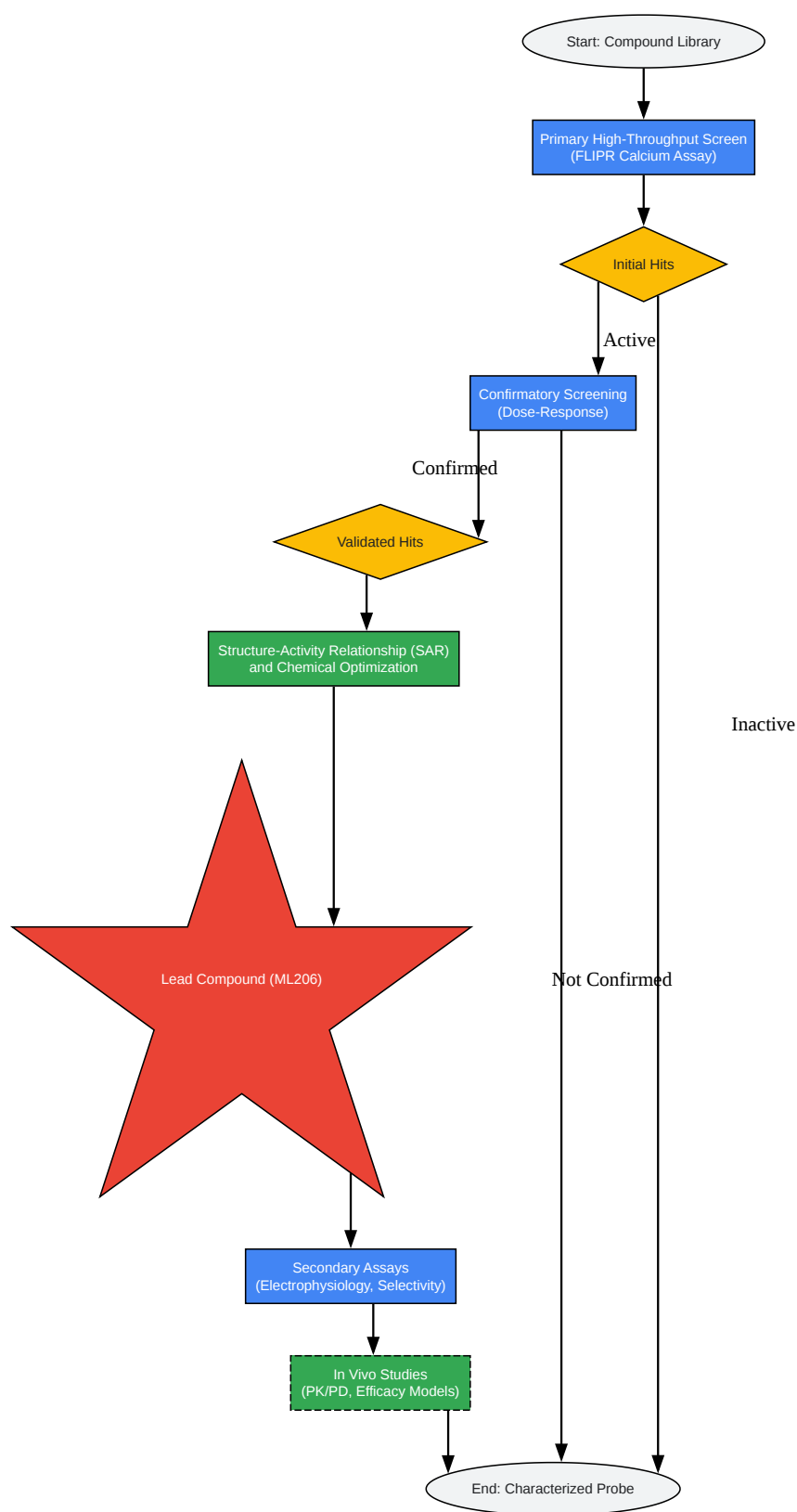


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### TRPC4 Signaling Pathway

## Experimental Workflow

The discovery and characterization of **ML206** likely followed a high-throughput screening (HTS) and subsequent validation workflow as outlined below.



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### Experimental Workflow for **ML206**

## Experimental Protocols

### FLIPR-Based Calcium Influx Assay

This protocol is a representative method for assessing the activity of compounds like **ML206** on TRPC4/5 channels expressed in a host cell line (e.g., HEK293).

#### Materials:

- HEK293 cells stably expressing human TRPC4.
- Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
- Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
- Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Cal-520 AM).
- Pluronic F-127.
- **ML206** and other test compounds.
- 384-well black-walled, clear-bottom assay plates.
- FLIPR (Fluorometric Imaging Plate Reader) instrument.

#### Procedure:

- Cell Plating:
  - One day prior to the assay, seed the TRPC4-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
  - Incubate the plates overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- Dye Loading:
  - Prepare a dye loading solution by dissolving the calcium-sensitive dye in assay buffer containing Pluronic F-127 to the manufacturer's recommended concentration.

- Remove the cell culture medium from the plates and add the dye loading solution to each well.
- Incubate the plates at 37°C for 60 minutes in the dark.
- Compound Preparation:
  - Prepare serial dilutions of **ML206** and other test compounds in assay buffer.
- FLIPR Assay:
  - Place the cell plate and the compound plate into the FLIPR instrument.
  - Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).
  - The instrument will then add the compounds from the compound plate to the cell plate.
  - Continue to record the fluorescence intensity for a defined period (e.g., 2-5 minutes) to measure the change in intracellular calcium concentration.
- Data Analysis:
  - The change in fluorescence ( $\Delta F$ ) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
  - Normalize the data to a positive control (e.g., a known TRPC4 activator) and a negative control (vehicle).
  - Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC<sub>50</sub> value.

## Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel currents in response to **ML206**, providing detailed information on the compound's effect on channel gating and conductance.

Materials:

- HEK293 cells expressing human TRPC4.
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
- Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
- Borosilicate glass capillaries for pipette fabrication.
- Patch-clamp amplifier and data acquisition system.
- Inverted microscope.
- Micromanipulator.

#### Procedure:

- Cell Preparation:
  - Plate the TRPC4-expressing cells on glass coverslips 24-48 hours before the experiment.
- Pipette Preparation:
  - Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
  - Fill the pipette with the internal solution and mount it on the micromanipulator.
- Giga-seal Formation:
  - Under the microscope, approach a single cell with the micropipette and apply gentle positive pressure.
  - Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

- Whole-Cell Configuration:
  - Apply a brief pulse of strong suction to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
- Data Recording:
  - Hold the cell at a holding potential (e.g., -60 mV).
  - Apply voltage ramps or steps to elicit channel currents.
  - Perfuse the external solution containing different concentrations of **ML206** onto the cell.
  - Record the changes in the current in response to the compound application.
- Data Analysis:
  - Measure the amplitude of the current at specific voltages.
  - Construct current-voltage (I-V) relationships.
  - Plot the current amplitude as a function of **ML206** concentration to determine the dose-response relationship and EC<sub>50</sub>.

## In Vivo Research and Applications

While specific in vivo efficacy and pharmacokinetic data for **ML206** are not readily available in the public domain, the modulation of TRPC4 and TRPC5 channels has shown therapeutic potential in various preclinical models. Research on other TRPC4/5 modulators suggests that these channels are viable targets for conditions such as:

- Neuropathic and Visceral Pain: Inhibition of TRPC4/5 has been shown to alleviate mechanical hypersensitivity in rat models of pain[1].
- Anxiety and Depression: Preclinical evidence indicates that pharmacological inhibition of TRPC4 and TRPC5 can attenuate fear and anxiety-related behaviors in mice[2].
- Kidney Disease: TRPC5 has been implicated in the pathogenesis of certain kidney diseases.



- Cardiovascular Conditions: TRPC channels are involved in the regulation of vascular tone and endothelial permeability.

The availability of a potent and selective activator like **ML206** provides a crucial tool for researchers to further investigate the therapeutic potential of activating these channels in various disease models.

## Conclusion

**ML206** is a valuable pharmacological tool for the study of TRPC4 and TRPC5 ion channels. Its potency and selectivity make it an ideal probe for dissecting the complex roles of these channels in cellular physiology and disease. The experimental protocols and data presented in this guide are intended to provide a comprehensive resource for researchers in the fields of pharmacology, physiology, and drug discovery who are interested in utilizing **ML206** in their studies. Further research, particularly in vivo characterization, will be essential to fully understand the therapeutic potential of activating TRPC4 and TRPC5 channels.

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## References

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